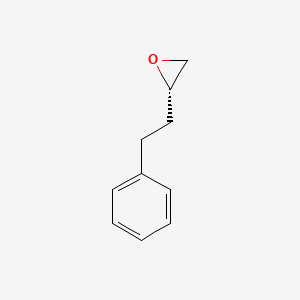

(2S)-2-(2-Phenylethyl)oxirane

Description

Structure

3D Structure

Properties

CAS No. |

913258-22-7 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(2S)-2-(2-phenylethyl)oxirane |

InChI |

InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2/t10-/m0/s1 |

InChI Key |

JVGAGAVQROERFI-JTQLQIEISA-N |

Isomeric SMILES |

C1[C@@H](O1)CCC2=CC=CC=C2 |

Canonical SMILES |

C1C(O1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Methodologies for the Asymmetric Synthesis of 2s 2 2 Phenylethyl Oxirane

Catalytic Stereoselective Epoxidation Routes

The direct, enantioselective epoxidation of the terminal double bond of 4-phenyl-1-butene (B1585249) represents the most atom-economical approach to (2S)-2-(2-Phenylethyl)oxirane. This is typically achieved using chiral catalysts that can differentiate between the two prochiral faces of the alkene.

Transition-Metal Catalyzed Epoxidation

Transition-metal complexes bearing chiral ligands are powerful tools for asymmetric epoxidation. While the Sharpless-Katsuki epoxidation is highly effective for allylic and homoallylic alcohols, its direct application to unfunctionalized terminal alkenes like 4-phenyl-1-butene is not feasible. organic-chemistry.orgoregonstate.eduwikipedia.org For such substrates, the Jacobsen-Katsuki epoxidation has emerged as a prominent method. wikipedia.org

This reaction utilizes a chiral manganese(III)-salen complex as the catalyst to deliver an oxygen atom to the alkene. wikipedia.org The stereoselectivity is induced by the C2-symmetric chiral ligand, which creates a chiral environment around the metal center. wikipedia.org Although the mechanism is not fully elucidated, a manganese(V)-oxo species is believed to be the active oxidant. wikipedia.org The reaction is effective for a range of unfunctionalized alkyl- and aryl-substituted alkenes. wikipedia.org The choice of the (R,R)- or (S,S)-salen ligand determines which enantiomer of the epoxide is formed. For the synthesis of this compound from 4-phenyl-1-butene, the appropriate enantiomer of the Jacobsen catalyst would be selected.

| Alkene Substrate | Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) |

| Unfunctionalized cis-Alkenes | Chiral Mn(III)-salen | NaOCl / m-CPBA | >90% wikipedia.org |

| Terminal Alkenes | Chiral Mn(III)-salen | NaOCl / m-CPBA | Moderate to high |

Organocatalytic Approaches to Chiral Oxirane Formation

Asymmetric organocatalysis has become a major pillar of organic synthesis, offering a metal-free alternative for stereoselective transformations. nih.gov In the context of epoxidation, chiral organocatalysts, such as specially designed ketones or iminium salts derived from chiral amines, have been successfully employed. nih.govresearchgate.net

These methods typically excel in the epoxidation of electron-deficient olefins, such as α,β-unsaturated aldehydes and ketones. researchgate.netorganic-chemistry.org The catalyst activates the substrate towards nucleophilic attack by an oxidant. For instance, a chiral secondary amine can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then undergoes enantioselective epoxidation. While highly effective for these activated systems, the direct asymmetric organocatalytic epoxidation of unfunctionalized, electron-rich terminal alkenes like 4-phenyl-1-butene is more challenging and less commonly reported.

| Substrate Type | Catalyst Example | Oxidant | Typical Enantiomeric Excess (ee) |

| α,β-Unsaturated Aldehydes | Chiral diarylprolinol silyl (B83357) ether | H₂O₂ / UHP | Up to 99% organic-chemistry.org |

| α,β-Unsaturated Ketones | Chiral Ketones (e.g., Shi catalyst) | Oxone | High |

| Unfunctionalized Alkenes | Chiral Iminium Salts | Oxone | Moderate |

Biocatalytic Transformations for Enantiopure Oxiranes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral epoxides, oxygenase enzymes are particularly relevant. csic.esmdpi.com

Toluene monooxygenases, for example, are capable of oxidizing a variety of linear alkenes, including terminal alkenes like 1-butene (B85601) and 1-pentene, to their corresponding epoxides. nih.gov More specifically, engineered cytochrome P450 monooxygenases and certain fungal unspecific peroxygenases (UPOs) have shown great promise in the epoxidation of styrene (B11656) and its derivatives, which are structurally related to 4-phenyl-1-butene. mdpi.comnih.gov These enzymatic systems can achieve very high enantiomeric excesses. The selection of the appropriate enzyme or a suitably engineered variant is crucial for producing the desired (S)-enantiomer of the epoxide.

| Enzyme Class | Substrate Example | Key Features | Reported Enantiomeric Excess (ee) |

| Toluene Monooxygenase | 1-Butene, Pentene | Whole-cell catalysis | Not specified nih.gov |

| Engineered P450 | Styrene derivatives | High activity and selectivity | Up to 99% nih.gov |

| Fungal Peroxygenases (UPOs) | Long-chain terminal alkenes | Robust extracellular enzymes, uses H₂O₂ | Highly selective for terminal epoxidation csic.esmdpi.com |

Diastereoselective Synthetic Pathways via Chiral Precursors

An alternative to the direct asymmetric epoxidation of an alkene involves installing a stereocenter on the substrate through other means, and then using this existing chirality to direct the formation of the epoxide ring in a subsequent step. This diastereoselective approach often provides high levels of stereochemical control.

Ylide-Mediated Epoxidation Strategies

The Johnson-Corey-Chaykovsky reaction is a classical method for synthesizing epoxides from carbonyl compounds using sulfur ylides. bristol.ac.uk By employing a chiral sulfide (B99878) to generate the ylide, this reaction can be rendered highly asymmetric. bristol.ac.uknih.govnih.gov This approach would involve the reaction of 3-phenylpropanal (B7769412) with a chiral sulfonium (B1226848) ylide.

In this strategy, a chiral sulfide is first converted into a sulfonium salt, which is then deprotonated to form the reactive ylide. bristol.ac.uk This chiral ylide then reacts with the aldehyde (3-phenylpropanal) to form a betaine (B1666868) intermediate. Subsequent intramolecular ring closure furnishes the epoxide and regenerates the chiral sulfide, allowing for catalytic turnover in some systems. bristol.ac.ukmdpi.com The stereochemistry of the final epoxide is dictated by the chirality of the sulfide. By selecting the appropriate sulfide enantiomer, such as isothiocineole, this compound can be synthesized with excellent diastereo- and enantioselectivity. bristol.ac.uknih.gov

| Aldehyde Substrate | Chiral Sulfide | Ylide Type | Selectivity |

| 3-Phenylpropanal | Isothiocineole | Stabilized or Semistabilized | High diastereo- and enantioselectivity nih.gov |

| Aromatic Aldehydes | Various | Benzyl or Allyl Ylides | Excellent ee (>95%) and dr (>95:5) mdpi.com |

| α,β-Unsaturated Aldehydes | Various | Benzyl or Allyl Ylides | Excellent ee and dr nih.gov |

Ring Closure from Chiral Diols and Halohydrin Intermediates

This well-established strategy involves the creation of a chiral 1,2-diol or a halohydrin from the starting alkene, 4-phenyl-1-butene, followed by an intramolecular cyclization to form the epoxide.

Via Chiral Diols: The Sharpless asymmetric dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org Applying this reaction to 4-phenyl-1-butene using the AD-mix-α reagent, which contains the (DHQ)₂PHAL ligand, would yield (2R)-4-phenyl-1,2-butanediol.

The resulting chiral diol can then be converted into the desired (2S)-epoxide. This is typically a two-step process. First, the primary hydroxyl group is selectively activated, for example, by conversion to a tosylate or mesylate. Then, treatment of this mono-activated diol with a base induces an intramolecular Sₙ2 reaction (Williamson ether synthesis), where the secondary alcohol attacks the activated primary position, closing the ring to form this compound. The stereochemistry at the C2 position is inverted during this cyclization step.

Via Chiral Halohydrins: An alternative is the formation of a chiral halohydrin. This can be achieved through various methods, including enantioselective halofunctionalization of the alkene. Once the chiral halohydrin, such as (2R)-1-chloro-4-phenyl-2-butanol, is formed, treatment with a base will deprotonate the alcohol, which then displaces the adjacent halide in an intramolecular Sₙ2 reaction to yield the epoxide, in this case this compound.

| Precursor | Key Asymmetric Reaction | Intermediate | Cyclization Condition |

| 4-Phenyl-1-butene | Sharpless Asymmetric Dihydroxylation (AD-mix-α) | (2R)-4-Phenyl-1,2-butanediol | 1. Selective tosylation/mesylation of primary OH 2. Base (e.g., NaH, NaOH) |

| 4-Phenyl-1-butene | Asymmetric Halohydroxylation | (2R)-1-Halo-4-phenyl-2-butanol | Base (e.g., NaOH, K₂CO₃) |

Utilization of Chiral Auxiliaries in Oxirane Synthesis

A prominent strategy in asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. In the context of oxirane synthesis, a chiral auxiliary can be attached to an alkene precursor to control the facial selectivity of the epoxidation reaction, leading to the formation of one diastereomer in excess.

While direct examples of chiral auxiliary-controlled diastereoselective epoxidation of 4-phenyl-1-butene to yield this compound are not extensively documented in readily available literature, the principle can be effectively illustrated by examining the epoxidation of unsaturated systems bearing a chiral auxiliary, such as chiral esters or amides of α,β-unsaturated carboxylic acids. The auxiliary creates a chiral environment around the double bond, sterically hindering one face and thereby directing the epoxidizing agent to the other.

For instance, the epoxidation of an α,β-unsaturated ester derived from a chiral alcohol, such as 8-phenylmenthol, can proceed with high diastereoselectivity. The bulky chiral auxiliary effectively blocks one face of the double bond, leading to the preferential formation of one epoxide diastereomer. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched epoxide.

Another relevant application of this methodology is the diastereoselective epoxidation of chiral allylic and homoallylic alcohols. In these substrates, the hydroxyl group can coordinate to the epoxidation reagent, and the existing stereocenter directs the epoxidation to one of the two diastereotopic faces of the alkene. While the hydroxyl group itself acts as a directing group, the principle of using an existing chiral center to control the formation of a new one is central to the chiral auxiliary approach. For example, the vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols using chiral hydroxamic acid ligands has been shown to produce epoxides with high enantioselectivity. nih.gov

The general approach for a chiral auxiliary-directed synthesis of this compound would involve the following conceptual steps:

Attachment of a suitable chiral auxiliary to a precursor molecule containing the 4-phenylbut-1-ene skeleton.

Diastereoselective epoxidation of the double bond, where the chiral auxiliary directs the attack of the oxidizing agent.

Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

The selection of the appropriate chiral auxiliary and reaction conditions is critical to achieving high diastereoselectivity. Factors such as the steric bulk of the auxiliary, its conformational rigidity, and its ability to coordinate with the reagents all play a significant role in the stereochemical outcome of the epoxidation.

Kinetic Resolution and Other Enantiomeric Enrichment Techniques

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. As one enantiomer reacts faster, the unreacted starting material becomes enriched in the slower-reacting enantiomer.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic epoxides. These biocatalysts can exhibit high enantioselectivity, reacting preferentially with one enantiomer of the racemic epoxide, typically through hydrolysis or alcoholysis. This leaves the unreacted epoxide enriched in the other enantiomer. For the preparation of this compound, a racemic mixture of 2-(2-phenylethyl)oxirane (B1266189) would be subjected to enzymatic resolution, where the (R)-enantiomer is selectively consumed, resulting in the enrichment of the desired (S)-enantiomer.

Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are commonly used for the kinetic resolution of epoxides. The reaction is typically carried out in an organic solvent, and a nucleophile, such as water or an alcohol, is used to open the epoxide ring of the more reactive enantiomer. The high enantioselectivity of these enzymes can lead to very high enantiomeric excess (ee) of the remaining epoxide.

The following table summarizes representative data from studies on the enzymatic kinetic resolution of epoxides, illustrating the high enantioselectivities that can be achieved.

| Enzyme | Substrate | Nucleophile | Enantiomeric Excess of Unreacted Epoxide (ees) | Conversion (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | (±)-Styrene Oxide | 1-Butanol | >99% | 52 | N/A |

| Pseudomonas cepacia lipase | (±)-1,2-Epoxyoctane | Water | 95% | 50 | N/A |

| Candida rugosa lipase | (±)-Propylene Oxide | Water | 98% | 45 | N/A |

| Amano Lipase AK (Pseudomonas fluorescens) | (±)-Glycidyl Butyrate | Water | >99% | 50 | N/A |

This table presents illustrative data from various sources to demonstrate the effectiveness of enzymatic kinetic resolution for epoxides. Specific results for this compound may vary depending on the precise reaction conditions.

Chromatographic techniques are powerful tools for the separation of enantiomers. Chiral resolution by high-performance liquid chromatography (HPLC) or gas chromatography (GC) involves the use of a chiral stationary phase (CSP). The two enantiomers of a racemic mixture interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation.

For the resolution of racemic 2-(2-phenylethyl)oxirane, a suitable chiral column would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including epoxides. Cyclodextrin-based CSPs are also commonly utilized for the separation of enantiomers.

The choice of the mobile phase is also crucial for achieving good separation. In normal-phase HPLC, mixtures of alkanes and alcohols are often used, while in reversed-phase HPLC, mixtures of water and acetonitrile (B52724) or methanol (B129727) are common. The separation efficiency is influenced by factors such as the type of CSP, the composition and flow rate of the mobile phase, and the column temperature.

The following table provides examples of chiral stationary phases and conditions that have been used for the chromatographic resolution of epoxide enantiomers.

| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Compound Class | Reference |

| HPLC | Chiralcel OD-H (Cellulose derivative) | n-Hexane/Isopropanol | Aromatic Epoxides | hplc.eu |

| HPLC | Chiralpak AD (Amylose derivative) | n-Hexane/Ethanol | Alkyl Epoxides | N/A |

| GC | Chirasil-Dex CB (Cyclodextrin derivative) | H2 carrier gas, temperature gradient | Styrene Oxide derivatives | sioc-journal.cn |

| HPLC | NUCLEODEX α-PM (permethylated α-cyclodextrin) | Methanol/0.1% Triethylammonium acetate (B1210297) pH 4.0 (60:40) | Styrene Oxide | hplc.eu |

This table illustrates common CSPs and conditions used for the separation of epoxide enantiomers. The optimal conditions for the resolution of 2-(2-phenylethyl)oxirane would need to be determined experimentally.

Stereocontrolled Reactivity and Chemical Transformations of 2s 2 2 Phenylethyl Oxirane

Nucleophilic Ring-Opening Reactions

The high degree of ring strain in the oxirane ring of (2S)-2-(2-Phenylethyl)oxirane facilitates its opening by a wide array of nucleophiles. These reactions are synthetically useful for creating vicinal difunctionalized compounds with controlled stereochemistry.

Regioselectivity and Diastereoselectivity in Nucleophilic Additions

The regioselectivity of the nucleophilic attack on the asymmetric this compound ring is a critical aspect of its reactivity, leading to different constitutional isomers. The outcome is largely dependent on the reaction conditions, specifically whether the reaction proceeds under basic/nucleophilic or acidic catalysis. researchgate.netlibretexts.org

Under basic or neutral conditions, with strong nucleophiles, the reaction proceeds via an SN2 mechanism. libretexts.orgchemistrysteps.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring (the terminal CH₂ group, or β-position). This pathway is favored because the alkoxide leaving group is poor, requiring a direct "push" from a potent nucleophile at the most accessible site. libretexts.org This results in the formation of a primary alcohol after workup.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (the chiral CH group, or α-position), giving the transition state significant SN1 character. libretexts.orgchemistrysteps.com Consequently, the nucleophile, which is typically weak under these conditions (e.g., water, alcohols), preferentially attacks the more substituted carbon. researchgate.netchemistrysteps.com This leads to the formation of a secondary alcohol.

All nucleophilic ring-opening reactions of epoxides proceed with an inversion of configuration at the carbon atom that is attacked, a hallmark of the SN2-type mechanism. libretexts.orgwikipedia.org This backside attack dictates the diastereoselectivity of the reaction, resulting in trans or anti products. chemistrysteps.com

| Condition | Mechanism | Site of Attack | Product Type |

| Basic / Strong Nucleophile | SN2 | Less substituted carbon (β-position) | Primary Alcohol |

| Acidic / Weak Nucleophile | SN1-like | More substituted carbon (α-position) | Secondary Alcohol |

Reactions with Carbon-Based Nucleophiles (e.g., Organometallic Reagents)

Carbon-based nucleophiles, particularly organometallic reagents like Grignard and organocuprate reagents, are highly effective for forming new carbon-carbon bonds via the ring-opening of epoxides. adichemistry.commasterorganicchemistry.comyoutube.com

Grignard reagents (R-MgX) are strong nucleophiles and react with this compound in a classic SN2 fashion. leah4sci.com The nucleophilic carbon attacks the sterically less hindered terminal carbon of the oxirane ring. masterorganicchemistry.comleah4sci.comdoubtnut.com Subsequent acidic workup protonates the resulting alkoxide to yield a primary alcohol, effectively elongating the carbon chain by two carbons from the original Grignard reagent. doubtnut.com

Organocuprates, such as Gilman reagents (R₂CuLi), also react with high selectivity. organicchemistrytutor.comchemistrysteps.com In a documented synthesis of a related chiral alcohol, phenylmagnesium bromide in the presence of catalytic copper(I) iodide (forming an organocuprate in situ) was used to open a similar epoxide. The reaction proceeded with high regioselectivity, with the nucleophile attacking the terminal position of the epoxide. koreascience.kr This method is particularly useful as organocuprates are generally less basic than Grignard reagents, which can sometimes lead to fewer side reactions. youtube.com The reaction proceeds with a complete inversion of configuration at the electrophilic carbon. wikipedia.org

| Reagent | Nucleophile | Site of Attack | Product (after workup) |

| Phenylmagnesium Bromide (PhMgBr) | Ph⁻ | Less substituted carbon (β-position) | (S)-4,4-diphenylbutan-2-ol |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | CH₃⁻ | Less substituted carbon (β-position) | (S)-5-phenylpentan-2-ol |

Aminolysis and Azidolysis Pathways for Derivatization

Nitrogen-based nucleophiles are commonly used to open epoxides, providing pathways to valuable amino alcohols and their derivatives.

Aminolysis , the reaction with amines, typically proceeds via an SN2 mechanism where the amine attacks the less substituted carbon of the oxirane ring. researchgate.net This reaction is fundamental in the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals and chiral ligands. researchgate.net The reaction can be carried out with ammonia (B1221849) or primary/secondary amines.

Azidolysis , the ring-opening with an azide (B81097) ion (N₃⁻), is another efficient SN2 reaction that introduces the versatile azide functional group. The azide attacks the less hindered carbon, yielding an azido (B1232118) alcohol. This transformation is particularly significant as the resulting azide can be easily reduced to a primary amine or used in "click chemistry" reactions, such as the copper(I)-catalyzed 1,3-dipolar cycloaddition with alkynes. smolecule.com The synthesis of azidoalkyl oxiranes is a key step in the preparation of several potent HIV-1 protease inhibitors. koreascience.krnih.gov

| Reaction | Nucleophile | Product (after workup) | Significance |

| Aminolysis | R₂NH | (S)-1-(dialkylamino)-4-phenylbutan-2-ol | Synthesis of β-amino alcohols |

| Azidolysis | N₃⁻ | (S)-1-azido-4-phenylbutan-2-ol | Precursor to primary amines, "click chemistry" applications smolecule.comnih.gov |

Thiolysis and Other Heteroatom Nucleophilic Attack

Other heteroatom nucleophiles, such as thiols, can also effectively open the oxirane ring. Thiolysis , the reaction with a thiol or thiolate anion, follows the same SN2 pathway under basic conditions. researchgate.net The thiolate anion, a strong nucleophile, attacks the less substituted carbon atom to produce a β-hydroxy sulfide (B99878) after protonation. This reaction provides a convenient and efficient protocol for synthesizing these valuable sulfur-containing compounds with good regioselectivity. researchgate.net

Rearrangement Processes and Isomeric Transformations

While nucleophilic ring-opening is the dominant reaction pathway for epoxides, they can undergo rearrangement under certain conditions, typically in the presence of Lewis or Brønsted acids. These reactions can lead to the formation of isomeric compounds like aldehydes, ketones, or allylic alcohols.

For simple alkyl-substituted oxiranes, acid-catalyzed rearrangement can occur, often involving hydride or alkyl shifts following the initial protonation of the epoxide oxygen. masterorganicchemistry.com This can lead to the formation of a carbonyl compound. For example, protonation of the oxygen can be followed by a hydride shift from the adjacent carbon to form a more stable carbocation, which upon deprotonation yields a ketone.

However, for this compound specifically, rearrangement and isomerization reactions are not widely documented in the chemical literature. The primary reactivity reported for this and structurally similar epoxides is overwhelmingly nucleophilic ring-opening, which preserves the carbon skeleton.

Cycloaddition Chemistry Involving the Oxirane Ring

Cycloaddition reactions provide powerful methods for constructing cyclic molecules. fiveable.me While epoxides can participate in such reactions, it is not their most common mode of reactivity, especially for saturated alkyl-substituted oxiranes like this compound.

The most studied cycloaddition reactions involving epoxides are typically [2+2] photochemical cycloadditions (the Paterno-Büchi reaction) or reactions of vinyl epoxides. fiveable.melibretexts.org In the case of vinyl epoxides, the vinyl group, not the oxirane ring itself, often acts as the primary participant in reactions like the Diels-Alder cycloaddition. acs.org Following the initial cycloaddition, the strained oxirane ring may then undergo a subsequent ring-opening aromatization. acs.org

For a saturated epoxide like this compound, direct participation in thermally allowed cycloadditions is generally unfavorable. Photochemical [2+2] cycloadditions with alkenes or carbonyl compounds are theoretically possible but are not a commonly reported transformation for this specific substrate. libretexts.orgslideshare.net More complex, metal-catalyzed [2+2+2] cycloadditions are also known but typically involve unsaturated partners like alkynes or nitriles. rsc.org Therefore, while the oxirane ring possesses the potential for cycloaddition chemistry, this pathway is less synthetically exploited for this compound compared to its versatile ring-opening reactions.

Selective Oxidation and Reduction Methodologies

The stereocontrolled reactivity of this compound allows for selective transformations through oxidation and reduction methodologies. These reactions are crucial for the synthesis of valuable chiral building blocks, such as vicinal diols and chiral alcohols. The regioselectivity and stereoselectivity of these transformations are highly dependent on the chosen reagents and reaction conditions.

Reduction of this compound

The reduction of this compound typically proceeds via nucleophilic attack of a hydride reagent on one of the two carbon atoms of the oxirane ring. The regioselectivity of this ring-opening is influenced by steric and electronic factors. In general, under neutral or basic conditions with strong nucleophilic hydrides like lithium aluminum hydride (LiAlH4), the reaction follows an SN2 mechanism, with the hydride attacking the less sterically hindered carbon atom. For this compound, this would be the terminal (C3) carbon, leading to the formation of the secondary alcohol, (S)-4-phenyl-2-butanol.

A notable green chemistry approach for the regioselective reduction of 2-(2-phenylethyl)oxirane (B1266189) has been developed, employing a titanocene(III) chloride (Cp2TiCl) catalyst with water as the hydrogen atom donor. organic-chemistry.org This method provides a safer and more environmentally friendly alternative to traditional metal hydride reductions. The reaction proceeds via a single-electron transfer (SET) mechanism, leading to the formation of the less substituted alcohol. organic-chemistry.org

The catalytic cycle involves the regeneration of the active Cp2TiCl species, allowing for its use in catalytic amounts. mdpi.com This sustainable method has been successfully applied in a laboratory setting for the synthesis of 4-phenyl-2-butanol (B1222856) from 2-(2-phenylethyl)oxirane. organic-chemistry.org

Table 1: Selective Reduction of this compound

| Reagent/Catalyst | Product | Regioselectivity | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | (S)-4-phenyl-2-butanol | Attack at the less substituted carbon | Follows a typical SN2 mechanism. |

| Cp2TiCl / H2O | (S)-4-phenyl-2-butanol | High regioselectivity for the less substituted alcohol | A green and sustainable methodology. organic-chemistry.org |

Oxidation of this compound

Information regarding the selective oxidation of this compound to products like α-hydroxy ketones or diols is less commonly reported in readily available literature. However, general methodologies for the oxidation of epoxides can be considered.

One potential pathway for oxidation is the acid-catalyzed hydrolysis of the epoxide to the corresponding diol, (S)-4-phenyl-1,2-butanediol, followed by selective oxidation of the primary or secondary alcohol. The enzymatic hydrolysis of epoxides, often mediated by epoxide hydrolases, can provide a highly enantioselective route to vicinal diols. sci-hub.seias.ac.innih.gov

Once the diol is formed, selective oxidation of one of the hydroxyl groups can be achieved using various reagents. For instance, DMSO-based oxidation systems, such as the Swern or Moffatt-Pfitzner oxidations, are known for their mild conditions and high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. yale.edumychemblog.comwikipedia.org The choice of oxidant and protecting group strategies would be crucial in selectively oxidizing either the primary or secondary alcohol of the resulting diol to afford the corresponding α-hydroxy aldehyde or α-hydroxy ketone.

Further research is required to establish specific and optimized protocols for the selective oxidation of this compound itself or its corresponding diol.

Table 2: Potential Methodologies for Oxidation Products from this compound

| Reaction | Potential Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Hydrolysis to Diol | Acid catalysis or Epoxide Hydrolase | (S)-4-phenyl-1,2-butanediol | Enzymatic hydrolysis offers high enantioselectivity. sci-hub.seias.ac.innih.gov |

| Selective Oxidation of Diol | DMSO-based oxidants (e.g., Swern, Moffatt) | (S)-1-hydroxy-4-phenyl-2-butanone or (S)-2-hydroxy-4-phenylbutanal | Requires formation of the diol first and subsequent selective oxidation. yale.edumychemblog.comwikipedia.org |

Advanced Spectroscopic and Chiroptical Characterization of 2s 2 2 Phenylethyl Oxirane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and stereochemistry of organic compounds. numberanalytics.com In the case of (2S)-2-(2-phenylethyl)oxirane, both ¹H and ¹³C NMR provide critical data for structural confirmation and stereochemical assignment.

The ¹H NMR spectrum of epoxides exhibits characteristic resonances for the oxirane ring protons, typically found in the 2.5 to 3.5 ppm range. libretexts.org For this compound, the protons on the oxirane ring are diastereotopic, leading to complex splitting patterns that can provide information about their relative stereochemistry. The coupling constants between the oxirane protons are particularly informative for assigning the cis or trans relationship of substituents.

The ¹³C NMR spectrum offers complementary information, with the carbons of the oxirane ring appearing at distinct chemical shifts. libretexts.org The chemical shifts of these carbons are influenced by the electronic environment and the stereochemistry of the molecule. ucl.ac.uk The influence of the phenyl group and the chirality at the C2 position will result in a unique set of signals for the (2S) enantiomer. While specific NMR data for this compound is not widely published in readily available literature, typical chemical shift ranges for related structures can be inferred.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxirane Ring Protons | 2.5 - 3.5 | 45 - 60 |

| Phenylethyl CH₂ | 1.7 - 2.8 | 30 - 40 |

| Aromatic Protons | 7.1 - 7.4 | 125 - 140 |

Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can further aid in the assignment of the absolute configuration, although in some cases, NOE data alone may not be sufficient for an unambiguous determination. researchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. For this compound, with a molecular formula of C₁₀H₁₂O, the expected exact mass is 148.0888 g/mol . nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which can confirm the elemental composition of the molecule. policija.si This is crucial for verifying the identity of the synthesized compound and ensuring its purity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) mass spectra of epoxides often show characteristic fragmentation patterns resulting from the cleavage of the C-C bonds of the oxirane ring. nih.govnasa.govacs.org For this compound, key fragments would likely arise from the loss of fragments such as CHO, C₂H₄O, and the phenylethyl side chain. Chemical ionization (CI) is a softer ionization technique that typically produces a prominent quasi-molecular ion, (M+1)⁺, which is useful for determining the molecular weight of epoxides. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O | nih.govnih.gov |

| Molecular Weight | 148.20 g/mol | nih.gov |

| Exact Mass | 148.088815002 Da | nih.govnih.gov |

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation, Chiral HPLC)

Chiroptical methods are essential for determining the enantiomeric purity of chiral compounds like this compound. These techniques rely on the differential interaction of enantiomers with polarized light or chiral environments.

Optical Rotation measures the rotation of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of an enantiomer. While a powerful tool, its sign and magnitude can be influenced by factors such as solvent, temperature, and wavelength of the light used.

Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating enantiomers and determining their ratio, thus providing the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The determination of enantiomeric excess for epoxide derivatives is a common application of this method. ikm.org.my For instance, the ee of similar epoxides has been successfully determined using chiral stationary phases like DAICEL CHIRALCEL OD. nih.gov

Vibrational and Electronic Circular Dichroism (VCD/ECD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. mdpi.com

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. ikm.org.my Since all chiral molecules have unique VCD spectra, this technique is particularly useful for revealing subtle stereochemical differences. mdpi.com The absolute configuration can be confidently assigned by comparing the experimental VCD spectrum with quantum chemical predictions. researchgate.net VCD has been successfully applied to determine the absolute configuration of various epoxides. rsc.orgst-andrews.ac.uk

ECD spectroscopy , which measures the differential absorption of left and right circularly polarized UV-visible light, is sensitive to the electronic environment of chromophores. ikm.org.my For molecules where the chromophore is distant from the chiral center, the ECD signal may be weak. mdpi.com However, for compounds like this compound, the phenyl group acts as a chromophore, and its interaction with the chiral oxirane ring is expected to produce a distinct ECD spectrum. The comparison of the experimental ECD spectrum with theoretical calculations allows for the determination of the absolute configuration.

The combination of VCD and ECD provides complementary information, enhancing the reliability of the stereochemical assignment. mdpi.com

X-ray Crystallography for Solid-State Stereostructure Elucidation (applicable to crystalline derivatives)

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state. This technique is applicable to compounds that can be grown as single crystals. While obtaining suitable crystals of the parent epoxide, this compound, may be challenging due to its likely liquid state at room temperature, crystalline derivatives can be synthesized. The analysis of these derivatives can provide unequivocal proof of the relative and absolute stereochemistry, which can then be correlated back to the parent compound. This method has been used to confirm the stereochemistry of various epoxide derivatives.

Computational and Theoretical Investigations of 2s 2 2 Phenylethyl Oxirane Chemistry

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure of (2S)-2-(2-phenylethyl)oxirane. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to optimize the molecular geometry and identify the most stable conformations.

The conformational landscape of this compound is primarily dictated by the rotation around the C-C bond connecting the oxirane ring and the phenylethyl group. Theoretical calculations can map the potential energy surface associated with this rotation, revealing the energy barriers between different conformers. For analogous compounds like phenyloxiranes, DFT calculations using basis sets such as 6-311++G(d,p) have been shown to provide accurate geometric parameters. The optimized geometry is crucial for subsequent calculations of other properties.

Table 1: Illustrative Calculated Geometric Parameters for a Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | C(oxirane)-C(oxirane) | 1.47 Å |

| C-O (average) | 1.44 Å | |

| C-C (ethyl) | 1.53 Å | |

| Bond Angle | C-O-C (oxirane) | ~60° |

| C-C-C (phenylethyl) | 112° | |

| Dihedral Angle | H-C-C-H (ethyl chain) | Variable (gauche/anti) |

Note: This table is illustrative, providing expected values based on calculations of similar molecules. Specific published data for this compound is not available.

Mechanistic Probing of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving epoxides, such as nucleophilic ring-opening. Theoretical studies can map out the entire reaction coordinate, identifying reactants, products, intermediates, and, crucially, the transition states that govern the reaction rate.

For the ring-opening of this compound, computational models can predict the activation energies for nucleophilic attack at either of the two oxirane carbons. These calculations can help determine whether the reaction proceeds via an S_N1 or S_N2-like mechanism. For instance, in reactions catalyzed by acids, a concerted S_N2 mechanism is often predicted for the ring-opening of similar epoxides, with a calculated reaction barrier in the range of 15-21 kcal/mol. The geometry of the transition state provides vital information for understanding the stereochemical outcome of the reaction.

Table 2: Illustrative Calculated Activation Energies for a Model Ring-Opening Reaction of an Epoxide

| Nucleophile | Site of Attack | Computational Method | Calculated Activation Energy (kcal/mol) |

| OH⁻ | C1 (less substituted) | DFT (B3LYP) | 17.1 |

| OH⁻ | C2 (more substituted) | DFT (B3LYP) | 14.1 |

Note: This table is based on data for propylene (B89431) oxide and serves as an illustrative example of how computational methods are used to probe reaction mechanisms. Specific data for this compound was not found in the searched literature.

Theoretical Prediction of Regio- and Stereoselectivity in Reactions

A key aspect of epoxide chemistry is the regio- and stereoselectivity of ring-opening reactions. Computational models are instrumental in predicting these outcomes. By comparing the activation barriers for attack at different positions of the epoxide ring, the regioselectivity can be determined.

In the case of this compound, nucleophilic attack can occur at the C2 or C3 carbon of the oxirane ring. Theoretical calculations can predict which site is more susceptible to attack under different reaction conditions (acidic, basic, or neutral). For example, in the reductive opening of 2-(2-phenylethyl)oxirane (B1266189) catalyzed by Cp₂TiCl, the regioselectivity favors the formation of the less substituted alcohol. Computational studies can rationalize this by examining the stability of the radical intermediates formed during the reaction.

In Silico Simulations of Chiroptical Properties

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for determining the absolute configuration of chiral molecules. In silico simulations are a crucial component of these analyses.

Theoretical calculations can predict the ECD and VCD spectra for a given enantiomer, such as this compound. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. DFT methods are commonly used for these simulations, and the accuracy of the predicted spectra is often high enough to provide unambiguous structural elucidation. Small chiral oxiranes are considered ideal model systems for investigating chiroptical properties.

Elucidation of Solvent Effects on Reaction Dynamics through Computational Models

The solvent can have a significant impact on the rate and selectivity of chemical reactions. Computational models can be used to explicitly study these solvent effects on the reaction dynamics of this compound.

There are two main approaches to modeling solvent effects: implicit and explicit solvent models. Implicit models treat the solvent as a continuous medium, which can be effective for many applications. Explicit models, on the other hand, include individual solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions. For the ring-opening of epoxides, computational studies have shown that explicit solvent molecules can play a crucial role in stabilizing transition states and influencing reaction pathways. For example, in the reaction of an epoxide with an amine, nitromethane (B149229) has been shown computationally and experimentally to be an effective solvent.

Strategic Applications of 2s 2 2 Phenylethyl Oxirane As a Versatile Chiral Building Block in Organic Synthesis

Modular Synthesis of Complex Chiral Scaffolds (e.g., Amino Alcohols, Heterocyclic Systems)

The reactivity of the epoxide ring in (2S)-2-(2-Phenylethyl)oxirane allows for regioselective and stereospecific ring-opening reactions with various nucleophiles. This property is extensively utilized in the modular synthesis of complex chiral scaffolds, particularly amino alcohols and heterocyclic systems.

The ring-opening of epoxides with amines is a direct and efficient method for the synthesis of β-amino alcohols. researchgate.net This reaction is often highly regioselective, with the nucleophilic attack occurring at the less substituted carbon of the epoxide. The use of chiral amines in reaction with racemic epoxides can lead to the formation of diastereomeric β-amino alcohols, which can then be separated. researchgate.net For instance, the reaction of racemic 2-oxiranyl-azaarenes with chiral primary amines in the presence of Sc(OTf)₃ and diisopropylethylamine yields diastereomeric β-amino alcohols regioselectively. researchgate.net

Furthermore, this compound can be a precursor for the synthesis of various heterocyclic systems. The inherent chirality of the oxirane is transferred to the resulting heterocyclic product, making it a powerful tool in asymmetric synthesis. For example, five-membered aromatic heterocycles like pyrrole, furan, and thiophene, which are more reactive than benzene, can be synthesized using this chiral building block. uomus.edu.iq The synthesis of 2-arylazetidines has also been achieved through the reaction of oxiranes, demonstrating the versatility of this compound in forming strained ring systems. acs.org

| Reactant | Reagent/Catalyst | Product | Application |

| Racemic 2-oxiranyl-azaarenes | Chiral primary amines, Sc(OTf)₃, DIEA | Diastereomeric β-amino alcohols | Chiral Ligands researchgate.net |

| This compound | Various nucleophiles | Functionalized pyrroles, furans, thiophenes | Aromatic Heterocycles uomus.edu.iq |

| Oxiranes | Amines | 2-Arylazetidines | Heterocyclic Systems acs.org |

Enantioselective Preparation of Advanced Intermediates for Bioactive Molecules

This compound is a crucial intermediate in the enantioselective synthesis of numerous bioactive molecules. Its ability to introduce a specific stereocenter makes it invaluable in the pharmaceutical industry, where the therapeutic activity of a drug is often dependent on its stereochemistry.

A significant application of this chiral epoxide is in the synthesis of HIV protease inhibitors. For example, a concise and efficient enantioselective synthesis of amprenavir (B1666020) has been achieved using a Co-catalyzed hydrolytic kinetic resolution (HKR) of racemic 2-(1-azido-2-phenylethyl)oxirane as the key chirality-inducing step. researchgate.net This strategy has also been extended to the formal synthesis of other HIV protease inhibitors like saquinavir. researchgate.netgoogle.com The resulting syn-azido epoxide is a key chiral building block for these complex molecules. google.com

The versatility of this compound extends to the synthesis of other important pharmaceutical agents. For instance, it can be used to prepare intermediates for drugs like atomoxetine, dapoxetine, and duloxetine (B1670986) through a two-step process involving asymmetric allylboration and selective epoxidation. acs.org Additionally, analogs of the antidepressant BRL-15572 have been synthesized using reactions involving 2-(diarylmethyl)oxirane intermediates. nih.gov

| Bioactive Molecule | Key Intermediate from this compound | Synthetic Strategy |

| Amprenavir | (2S)-[1'(S)-azido-2-phenylethyl]oxirane | Co-catalyzed Hydrolytic Kinetic Resolution researchgate.netgoogle.com |

| Saquinavir | (2S)-[1'(S)-azido-2-phenylethyl]oxirane | Co-catalyzed Hydrolytic Kinetic Resolution researchgate.netgoogle.com |

| Atomoxetine, Dapoxetine, Duloxetine | (1R)-2-(Oxiran-2-yl)-1-phenylethan-1-ol | Asymmetric Allylboration and Epoxidation acs.org |

| BRL-15572 Analogs | 2-(diarylmethyl)oxirane | Visible Light Photoactivation/Phosphoric Acid Catalysis nih.gov |

Derivatization into Chiral Catalysts and Ligands

The functional group tolerance and reactivity of this compound make it an excellent starting material for the synthesis of chiral catalysts and ligands. These chiral molecules are essential for asymmetric catalysis, a field focused on the selective production of one enantiomer of a chiral product. sigmaaldrich.com

The epoxide ring can be opened with various nucleophiles to introduce functionalities capable of coordinating with metal centers. For example, reaction with amines can produce chiral amino alcohols, which are precursors to a wide range of effective ligands for asymmetric transformations. researchgate.netresearchgate.net Similarly, reaction with phosphines can lead to chiral phosphine (B1218219) ligands, which are prominent in transition metal catalysis.

The development of novel chiral ligands is a continuous effort in academia and industry. sigmaaldrich.com The modular nature of the synthesis starting from this compound allows for the creation of libraries of ligands with varying steric and electronic properties. These ligands can then be screened for their effectiveness in a variety of asymmetric reactions, such as hydrogenations, allylic alkylations, and Michael additions. researchgate.netacs.org

| Ligand/Catalyst Type | Synthetic Approach from this compound | Potential Applications in Asymmetric Catalysis |

| Chiral Amino Alcohols | Ring-opening with amines researchgate.netresearchgate.net | Diethylzinc additions, transfer hydrogenations |

| Chiral Phosphine Ligands | Ring-opening with phosphine nucleophiles | Hydrogenations, cross-coupling reactions |

| Chiral Diamine Ligands | Multi-step synthesis involving ring-opening and further functionalization researchgate.net | Michael additions, epoxidations |

Stereoselective Polymerization and Copolymerization Applications

This compound and its derivatives can also be employed as monomers in stereoselective polymerization and copolymerization reactions, leading to the formation of polymers with controlled tacticity and chirality. These chiral polymers can exhibit unique properties and have potential applications in areas such as chiral separations, asymmetric catalysis, and smart materials.

The ring-opening polymerization of chiral epoxides can proceed with retention or inversion of configuration at the stereocenter, depending on the polymerization mechanism and the catalyst used. Anionic ring-opening copolymerization (ROCOP) of epoxides with anhydrides, for instance, can produce statistical copolymers with both ether and ester units. nih.gov The use of specific catalysts can influence the reactivity ratios of the comonomers, allowing for control over the polymer microstructure. nih.gov

Furthermore, the principles of stereoselective polymerization can be applied to create block copolymers with distinct chiral and achiral segments. nih.gov These materials can self-assemble into ordered nanostructures, and their properties can be tuned by adjusting the block lengths and the nature of the monomers. While direct polymerization of this compound is not extensively documented in the provided results, the general principles of stereoselective epoxide polymerization suggest its potential in this area. For example, the polymerization of related chiral monomers like levoglucosenone (B1675106) has been shown to proceed with high stereoselectivity. rsc.org

| Polymerization Type | Monomer(s) | Key Features | Potential Applications |

| Anionic Ring-Opening Copolymerization | Epoxides, Anhydrides | Statistical copolymers, controllable reactivity ratios nih.gov | Degradable polymers |

| Stereoselective Polymerization | Chiral monomers (e.g., levoglucosenone) | High stereochemical control, chiral polymers rsc.org | Chiral materials |

| Block Copolymerization | Chiral and achiral monomers | Self-assembly into nanostructures nih.gov | Porous materials, electrochemical applications nih.gov |

Conclusion and Future Research Trajectories

Synthesis of Key Advancements and Current Understanding of (2S)-2-(2-Phenylethyl)oxirane Chemistry

The synthesis of enantiomerically pure epoxides such as this compound has been a significant focus of chemical research. The primary strategies for obtaining this chiral building block revolve around the asymmetric epoxidation of the corresponding alkene, 4-phenyl-1-butene (B1585249). Seminal methods in this area, such as the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, have laid the groundwork for accessing such chiral epoxides with high enantioselectivity. researchgate.netchiralpedia.comnih.gov These methods typically employ a metal catalyst in conjunction with a chiral ligand to direct the stereochemical outcome of the oxidation reaction.

The reactivity of this compound is dominated by the strain of the three-membered oxirane ring, making it susceptible to nucleophilic ring-opening reactions. youtube.com This reactivity is the basis of its utility as a synthetic intermediate. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon (C1), following an SN2 mechanism, which results in inversion of stereochemistry at that center. In contrast, acid-catalyzed ring-opening can proceed with a higher degree of SN1 character, leading to preferential attack at the more substituted carbon (C2) that can better stabilize a partial positive charge. The regioselectivity of these reactions allows for the controlled introduction of a wide range of functional groups, leading to the formation of valuable chiral 1,2-difunctionalized compounds.

Identification of Remaining Challenges and Emerging Synthetic Methodologies

Despite the significant progress in asymmetric catalysis, several challenges remain in the synthesis and application of this compound and related chiral epoxides. A primary challenge is the development of more sustainable and cost-effective catalytic systems. While existing methods provide high enantioselectivity, they often rely on expensive and potentially toxic heavy metals. The future of chiral epoxide synthesis is increasingly aligned with the principles of green chemistry, focusing on the use of earth-abundant metal catalysts or organocatalysts, as well as biocatalytic approaches. nih.gov

Emerging synthetic methodologies are addressing these challenges. Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has gained significant traction. wikipedia.org These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. Furthermore, the field of biocatalysis, employing enzymes to perform stereoselective reactions, offers a highly efficient and environmentally benign route to chiral epoxides. mdpi.com The continued development of novel catalysts and synthetic methods that offer high efficiency, selectivity, and sustainability is a key area of ongoing research.

Potential for Interdisciplinary Research and Novel Applications

The unique properties of chiral epoxides like this compound open up avenues for interdisciplinary research and novel applications beyond traditional organic synthesis.

Astrochemistry: The recent detection of the chiral molecule propylene (B89431) oxide in the interstellar medium has profound implications for our understanding of the origins of life. nasa.govnrao.edusciencedaily.comaanda.org This discovery raises fundamental questions about the formation and survival of chiral molecules in space and their potential role in the emergence of homochirality on Earth. Future research in astrochemistry will likely focus on the detection of more complex chiral molecules and the elucidation of the chemical pathways that lead to their formation in interstellar environments. Laboratory studies and computational modeling of the stability and reactivity of chiral epoxides under astrochemical conditions will be crucial in this endeavor.

Advanced Materials: Chirality is a key property in the development of advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.comsciencedaily.com Chiral epoxides can serve as monomers for the synthesis of novel polymers with helical structures. These chiral polymers have potential applications in areas such as chiral chromatography, asymmetric catalysis, and optoelectronics. For instance, they can be used to create materials that interact selectively with circularly polarized light, which is of interest for applications in displays and optical sensors. youtube.com The incorporation of the phenylethyl group from this compound could impart specific properties to these materials, such as altered solubility and thermal stability. The future of chiral materials science will likely see an increased use of well-defined chiral building blocks like this compound to create materials with tailored functionalities. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.